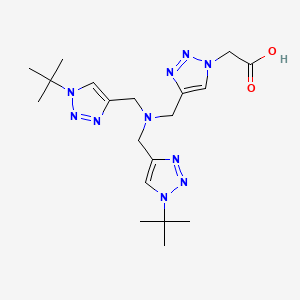
Bttaa
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
合成経路と反応条件
BTTAAは、トリアゾール環の形成とtert-ブチル基の組み込みを含む一連の化学反応によって合成されます。 詳細な合成経路には、アザイド官能基化分子とアルキン官能基化分子の反応が含まれ、銅(I)触媒の存在下で行われます .
工業的製造方法
This compoundの工業的製造には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が含まれます。 この化合物は通常、固体形で製造され、低温で保管することにより安定性が維持されます .
化学反応解析
反応の種類
This compoundは主に、銅(I)触媒によるアジド-アルキン環状付加(CuAAC)反応を起こします。 このタイプの反応は非常に特異的かつ効率的で、安定なトリアゾール結合の形成をもたらします .
一般的な試薬と条件
This compoundを用いたCuAAC反応で用いられる一般的な試薬には、銅源として硫酸銅(II)(CuSO4)、還元剤としてアスコルビン酸ナトリウム、反応pHを維持するためのリン酸緩衝液などがあります。 反応は通常、室温で行われます .
主な生成物
This compoundを含むCuAAC反応から生成される主な生成物は、トリアゾール結合したコンジュゲートです。 これらの生成物は非常に安定しており、様々な生体共役アプリケーションに利用できます .
科学研究への応用
This compoundは、化学、生物学、医学の分野において特に、科学研究において幅広い用途があります。主な用途には次のようなものがあります。
化学反応の分析
Types of Reactions
BTTAA primarily undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This type of reaction is highly specific and efficient, resulting in the formation of stable triazole linkages .
Common Reagents and Conditions
The common reagents used in CuAAC reactions with this compound include copper(II) sulfate (CuSO4) as the copper source, sodium ascorbate as the reducing agent, and a phosphate buffer to maintain the reaction pH. The reaction is typically carried out at room temperature .
Major Products
The major products formed from CuAAC reactions involving this compound are triazole-linked conjugates. These products are highly stable and can be used for various bioconjugation applications .
科学的研究の応用
BTTAA has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:
Bioconjugation: This compound is used to label biomolecules with fluorescent dyes or other tags, enabling the study of biological processes at the molecular level.
Drug Development: The compound is used in the synthesis of drug conjugates, allowing for targeted delivery of therapeutic agents.
Material Science: This compound is employed in the development of advanced materials with specific properties, such as enhanced conductivity or biocompatibility.
作用機序
BTTAAは、CuAAC反応中の銅(I)イオンを安定化させることで機能します。この安定化は、this compoundと銅(I)の複合体形成によって達成され、銅(I)が銅(II)に酸化されるのを防ぎます。 安定化された銅(I)イオンは、その後、アジドとアルキンの間の環状付加反応を触媒し、トリアゾール結合の形成をもたらします .
類似化合物との比較
BTTAAは、トリス(3-ヒドロキシプロピルトリアゾリルメチル)アミン(THPTA)やトリス(ベンジルトリアゾリルメチル)アミン(TBTA)など、他の銅(I)安定化リガンドと比較されることがよくあります。これらのリガンドはすべてCuAAC反応で効果的ですが、this compoundはいくつかの利点を提供します。
水溶性: TBTAとは異なり、this compoundは水溶性であるため、生物学的用途に適しています.
反応効率の向上: This compoundは、THPTAやTBTAと比べてより高い反応速度向上を提供するため、より迅速かつ効率的な反応になります.
細胞毒性の低減: This compoundは、細胞の生理的状態への摂動を最小限に抑え、細胞毒性を軽減し、生体適合性を向上させます.
類似の化合物には次のようなものがあります。
- トリス(3-ヒドロキシプロピルトリアゾリルメチル)アミン (THPTA)
- トリス(ベンジルトリアゾリルメチル)アミン (TBTA)
- ビス(ベンジルトリアゾリルメチル)アミン (BBTA)
生物活性
BTTAA (Bis(1,2,3-triazol-4-yl)amine) is a water-soluble ligand that has garnered significant attention for its role in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This compound is particularly valued for its ability to enhance bioconjugation processes in biological systems, making it a critical tool in chemical biology and biochemistry. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of this compound
This compound is recognized for its high reactivity and selectivity in facilitating CuAAC reactions. These reactions are pivotal in bioconjugation techniques, which allow for the labeling and modification of biomolecules. The compound's structure enables it to stabilize copper(I) ions, thus preventing their oxidation and enhancing their catalytic efficiency in various biological contexts.
This compound enhances the efficiency of CuAAC by stabilizing Cu(I) ions, which are crucial for the reaction between azides and alkynes. The ligand's coordination with copper reduces toxicity while maintaining reaction rates that are significantly higher than those achieved with other ligands such as THPTA and TBTA. Research indicates that this compound-Cu(I) complexes yield stronger signals in fluorescence assays compared to other catalysts, indicating superior performance in labeling applications .
Comparative Reactivity
The following table summarizes the comparative reactivity of this compound with other ligands in CuAAC reactions:
| Ligand | Signal Strength (Relative to this compound) | Toxicity Level (Cell Proliferation Assay) |
|---|---|---|
| This compound | 1.0 (highest) | Low |
| BTTES | 0.77 | Moderate |
| THPTA | 0.42 | High |
| TBTA | 0.17 | Very High (significant cell lysis observed) |
Case Studies
Case Study 1: Cellular Labeling Efficacy
In a study involving Jurkat cells, this compound-Cu(I) was used to bioconjugate a biotin affinity probe to azide-tagged sialyl glycoproteins. The results demonstrated that this compound-mediated reactions provided a labeling signal that was 3 to 4 times stronger than those mediated by BTTES-Cu(I). Additionally, minimal background labeling was observed, confirming the specificity of this compound in complex biological systems .
Case Study 2: In Vivo Applications
Zebrafish embryos were utilized to assess the efficacy of this compound in living organisms. After treatment with this compound-Cu(I), significant labeling of membrane-associated azides was achieved without any developmental defects over a five-day observation period. This study highlighted this compound's biocompatibility and its potential for use in live imaging applications .
Toxicity Assessments
Toxicity assessments were conducted using proliferation assays on bacterial cells treated with various Cu(I) complexes. Results indicated that while uncoordinated Cu(I) inhibited growth significantly, the presence of this compound mitigated this toxicity effectively. Specifically, bacterial strains lacking copper homeostatic systems showed restored growth when treated with this compound-Cu(I), underscoring its protective role against copper-induced cellular damage .
特性
IUPAC Name |
2-[4-[[bis[(1-tert-butyltriazol-4-yl)methyl]amino]methyl]triazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N10O2/c1-18(2,3)28-11-15(21-24-28)8-26(7-14-10-27(23-20-14)13-17(30)31)9-16-12-29(25-22-16)19(4,5)6/h10-12H,7-9,13H2,1-6H3,(H,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQYHUDOWOGSQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(N=N1)CN(CC2=CN(N=N2)CC(=O)O)CC3=CN(N=N3)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the role of BTTAA in copper-catalyzed bioorthogonal reactions, and how does it contribute to reaction efficiency?
A1: this compound acts as a stabilizing ligand for copper(I) ions in reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) [, ]. This type of reaction, also known as "click chemistry," is highly valuable for its biocompatibility and efficiency in conjugating molecules. This compound enhances the reaction by:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













